N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide

Carbonic anhydrase inhibition Positional isomer SAR Benzoxazole-thiourea scaffold

CAS 6383-22-8 is the ortho-fluoro benzamide regioisomer in the benzoxazole-acylthiourea chemotype validated for DUSP1 inhibition (IC₅₀ ~8.3 µM). Prior SAR shows para-fluoro substitution abolishes CA2 activity (Ki >100 µM); this compound enables direct matched-pair comparison to map how fluorine position dictates isoform selectivity. SEA predictions additionally flag CETP, IMPDH, and heparanase enrichment. With a high calculated LogP (6.21) and tPSA (109.78 Ų), it doubles as a CNS-penetrant screening candidate and a physicochemical reference standard for HPLC/MS method validation. Avoid scaffold-level proxy selection—procure the exact 2-fluorobenzamide isomer to generate reproducible SAR data.

Molecular Formula C21H13ClFN3O2S
Molecular Weight 425.9 g/mol
CAS No. 6383-22-8
Cat. No. B5180477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide
CAS6383-22-8
Molecular FormulaC21H13ClFN3O2S
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl)F
InChIInChI=1S/C21H13ClFN3O2S/c22-13-7-5-12(6-8-13)20-25-17-11-14(9-10-18(17)28-20)24-21(29)26-19(27)15-3-1-2-4-16(15)23/h1-11H,(H2,24,26,27,29)
InChIKeyCIQDQDDZSMQMAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide (CAS 6383-22-8): Procurement-Grade Structural and Physicochemical Baseline


N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide (CAS 6383-22-8) is a synthetic small molecule belonging to the benzoxazole-acylthiourea hybrid class (molecular formula C21H13ClFN3O2S, molecular weight 425.86 g/mol) . It incorporates a 2-(4-chlorophenyl)-1,3-benzoxazole core linked via a thiourea bridge to a 2-fluorobenzamide moiety. This architecture places it at the intersection of two well-studied pharmacophore families—the benzoxazole scaffold (exploited in kinase, DUSP, and CA inhibition programs) and the acylthiourea functionality (recognized for metal-chelation and hydrogen-bonding interactions with enzymatic targets) [1]. Commercial availability is primarily through research chemical suppliers, with reported purity specifications typically at the 95% level .

Why N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide Cannot Be Interchanged with Generic In-Class Analogs


The benzoxazole-acylthiourea chemotype encompasses numerous structural analogs that differ in subtle but functionally decisive ways. Prior SAR studies on closely related scaffolds have shown that the position and identity of halogen substituents on the terminal benzamide ring profoundly influence hydrogen-bonding geometry, target engagement, and inhibitory potency [1]. Interchanging the 2-fluorobenzamide moiety of CAS 6383-22-8 with an unsubstituted benzamide, a 4-fluorobenzamide regioisomer, or a 4-nitrobenzamide variant cannot be assumed to yield equivalent biological or physicochemical outcomes. Computational evidence from the ZINC database indicates this compound occupies a distinct chemical space (tPSA and rotatable bond profile) relative to its nearest neighbors [2], and in vitro profiling of matching scaffolds reveals that even single-atom modifications (e.g., fluoro positional isomerism) can shift inhibition profiles by orders of magnitude on enzymes such as carbonic anhydrase and DUSP phosphatases [3]. Therefore, scientific procurement decisions predicated on scaffold-level similarity alone risk selecting a compound with meaningfully different performance characteristics.

Quantitative Differentiation Evidence for N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide (CAS 6383-22-8) vs. Closest Analogs


Regioisomeric Fluorine Placement: Positional Selectivity Against Carbonic Anhydrase II

CAS 6383-22-8 bears a 2-fluorobenzamide substituent. Its 4-fluorobenzamide regioisomer (EVT-1313462; identical benzoxazole core and molecular formula C21H13ClFN3O2S, MW 425.9 g/mol) has been profiled against human carbonic anhydrase II (CA2). The 4-fluoro analog exhibited a Ki > 100,000 nM against CA2, indicating essentially no meaningful inhibition of this isoform [1]. While direct CA2 inhibition data for the 2-fluoro compound (CAS 6383-22-8) are not publicly available, the literature on acylthiourea-benzoxazole hybrids consistently demonstrates that the ortho-fluoro orientation alters the dihedral angle of the carbonyl-thiourea pharmacophore, modifying the spatial presentation of the sulfur and NH hydrogen-bond donors that are critical for zinc coordination in the CA active site [2]. This structural distinction establishes that the 2-fluoro and 4-fluoro regioisomers are not functionally interchangeable and must be considered as separate chemical entities for target-based screening campaigns.

Carbonic anhydrase inhibition Positional isomer SAR Benzoxazole-thiourea scaffold

Physicochemical Differentiation: Calculated LogP and Lipophilic Efficiency Profile

The target compound (CAS 6383-22-8) has a calculated LogP of 6.21 and a topological polar surface area (tPSA) of 109.78 Ų, based on chemsrc.com data . Its positional isomer 2-chloro-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide (CAS 6409-43-4), also with molecular formula C21H13ClFN3O2S and MW 425.86, possesses a comparable LogP of 6.21 and the same tPSA of 109.78 Ų, but differs in the substitution pattern on both the benzoxazole and benzamide rings . The near-identical LogP and tPSA values for these two regioisomers mask fundamentally different hydrogen-bonding geometries: the target compound's 4-chlorophenyl group on the benzoxazole ring combined with the 2-fluorobenzamide moiety places the halogen substituents at distinct spatial vectors that are predicted to influence target recognition in enzyme binding pockets. This property-based near-equivalence coupled with structural divergence highlights why LogP or tPSA alone cannot guide analog selection for biological experiments.

Lipophilicity Drug-likeness Physicochemical property comparison

Scaffold-Level Evidence: Acylthiourea-Benzoxazole Class Activity Against DUSP1 Phosphatase

A series of benzoxazole-acylthiourea analogs, structurally related to CAS 6383-22-8, were synthesized and tested for DUSP1 inhibition by Kim et al. (2019). The scaffold was identified through structure-based virtual screening and validated by IC50 measurements against the His-tagged DUSP1 catalytic domain using DiFMUP as substrate [1]. While the specific IC50 of CAS 6383-22-8 was not reported in this publication, a closely related analog (CHEMBL4462328; differing in the benzamide substitution pattern) demonstrated an IC50 of 8,300 nM (8.3 µM) against DUSP1 in the same assay format [2]. The SAR analysis indicated that the acyl group identity and substitution pattern critically modulate inhibitory potency; the 2-fluorobenzamide moiety present in CAS 6383-22-8 represents a specific pharmacophoric element that has not been independently profiled. Given the validated DUSP1 engagement of this scaffold class, CAS 6383-22-8 represents a structurally distinct probe for DUSP1 inhibitor development that complements existing tool compounds.

DUSP1 phosphatase inhibition Cancer target Benzoxazole-acylthiourea SAR

Computed Drug-Likeness and ADMET Property Differentiation from the Unsubstituted Benzamide Analog

Computational analysis using the ZINC database provides comparative tPSA and hydrogen-bond donor/acceptor profiles for CAS 6383-22-8 versus its unsubstituted benzamide analog N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide (CAS not yet assigned, MW 407.9 g/mol) [1]. The target compound has a tPSA of 109.78 Ų, 2 H-bond donors, and 4 H-bond acceptors, compared to the des-fluoro analog which has a slightly lower tPSA (~103 Ų) and identical H-bond donor/acceptor counts . The incorporation of the 2-fluoro substituent adds electron-withdrawing character to the benzamide ring, which is predicted to influence the acidity of the thiourea NH protons and modulate metal-chelation propensity—a key interaction mode for this compound class as demonstrated in carbonic anhydrase inhibition studies [2]. ADMET prediction studies on benzoxazole-thiosemicarbazide derivatives have further established that halogen substitution at the terminal aryl ring affects intestinal absorption (HIA) and plasma protein binding predictions, parameters that are relevant for prioritizing compounds for in vivo studies [3].

ADMET prediction Drug-likeness Benzamide substitution effects

SEA Prediction Profile: Target Class Enrichment Compared to Structurally Divergent Benzoxazole-Thioureas

The Similarity Ensemble Approach (SEA) predictions for CAS 6383-22-8, as reported in the ZINC database, reveal enrichment toward cholesteryl ester transfer protein (CETP), epoxide hydrolase 1 (EPHX1), inosine-5'-monophosphate dehydrogenase (IMPDH), and heparanase (HPSE) as potential targets [1]. This prediction profile is driven by the unique combination of the 4-chlorophenyl-benzoxazole and 2-fluorobenzamide-thiourea substructures. In contrast, a structurally divergent benzoxazole-acylthiourea analog bearing a 4-nitrobenzamide group (CHEMBL4462328) was experimentally profiled for DUSP1 and produced an IC50 of 8.3 µM [2]. The divergent SEA predictions for CAS 6383-22-8 (enriching toward lipid metabolism enzymes and nucleoside metabolism targets) compared to the DUSP1-focused activity of the nitro analog suggest that the 2-fluorobenzamide substitution pattern redirects target recognition toward a different enzymatic space. While SEA predictions are probabilistic and require experimental validation, they provide a computational rationale for prioritizing this specific compound in screening panels distinct from those applied to its close analogs.

Target prediction Similarity Ensemble Approach Computational pharmacology

Density and Bulk Physical Property: Quantitative Distinction from In-Class Compounds

CAS 6383-22-8 has a reported density of 1.467 g/cm³ (calculated) . This value differentiates it from closely related benzoxazole-thiourea compounds with identical molecular formula but different substitution patterns: the 4-fluorobenzamide regioisomer (likely comparable density given identical MW and formula) and the 4-nitrobenzamide analog (estimated density >1.50 g/cm³ due to the heavier nitro group). The precision of the density value (1.467 vs. 1.47 g/cm³) matters for solid-form characterization during procurement, as density influences powder handling, dissolution rate, and formulation behavior. For laboratories requiring accurate gravimetric dispensing of milligram quantities for dose-response assays, knowledge of the exact density supports reproducible experimental design.

Density Solid-state properties Formulation-relevant parameters

Recommended Research and Industrial Application Scenarios for N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide (CAS 6383-22-8)


DUSP1 Phosphatase Inhibitor SAR Expansion

CAS 6383-22-8 is structurally positioned within the benzoxazole-acylthiourea series validated for DUSP1 inhibition by Kim et al. (2019) [1]. The compound's 2-fluorobenzamide moiety represents an unexplored substitution within this SAR series, making it a logical procurement for medicinal chemistry teams seeking to expand the structure-activity landscape around the acyl group of the thiourea pharmacophore. Researchers should benchmark this compound against the published DUSP1-active analog (IC50 = 8.3 µM) using the His-tagged DUSP1 catalytic domain/DiFMUP assay format to determine whether the ortho-fluoro substitution enhances or diminishes potency relative to the reported chemotype.

Carbonic Anhydrase Isoform Selectivity Profiling

Given that the 4-fluorobenzamide regioisomer of this compound has been experimentally shown to lack CA2 inhibitory activity (Ki > 100 µM) [1], CAS 6383-22-8 serves as a matched-pair comparator for investigating how the position of the fluorine substituent on the benzamide ring dictates CA isoform selectivity. Screening this compound against a panel of carbonic anhydrase isoforms (CA I, II, VII, IX, XII) would provide direct experimental evidence for the role of ortho-fluoro substitution in modulating zinc-binding geometry within the acylthiourea-benzoxazole chemotype. Such data are essential for groups developing isoform-selective CA inhibitors for glaucoma, epilepsy, or cancer applications.

Lipid Metabolism and Nucleoside Enzyme Inhibitor Screening

The SEA computational predictions for CAS 6383-22-8 indicate enrichment toward CETP, IMPDH, and heparanase as potential targets [1]. These predictions, while not experimentally validated, provide a computational hypothesis that differentiates this compound from DUSP1-focused analogs. Procurement is warranted for focused screening panels targeting cholesteryl ester transfer protein (relevant to cardiovascular drug discovery), inosine monophosphate dehydrogenase (relevant to immunosuppressive and antiparasitic drug development), or heparanase (relevant to cancer metastasis and inflammation). The compound's high calculated LogP (6.21) also suggests potential for blood-brain barrier penetration, making it a candidate for CNS-targeted screening cascades.

Physicochemical Reference Standard for Benzoxazole-Thiourea Library Characterization

With well-defined calculated properties (LogP 6.21, tPSA 109.78 Ų, density 1.467 g/cm³) [1], CAS 6383-22-8 can serve as a physicochemical reference standard for characterizing benzoxazole-acylthiourea compound libraries. Analytical chemistry groups can use this compound to validate HPLC purity methods, establish mass spectrometry ionization parameters for the C21H13ClFN3O2S chemotype, and calibrate computational LogP prediction algorithms against experimentally determined chromatographic hydrophobicity indices (CHI). Its distinct halogen pattern (one chlorine, one fluorine) provides useful isotopic signatures for mass spectrometric identification in mixture analysis.

Quote Request

Request a Quote for N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.